

Advanced Synthesis Pathways for Novel Vinylphosphonic Acid Derivatives

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Compound of Interest

Compound Name: *(1-(Methylphenyl)vinyl)phosphonic acid*
CAS No.: 86812-21-7
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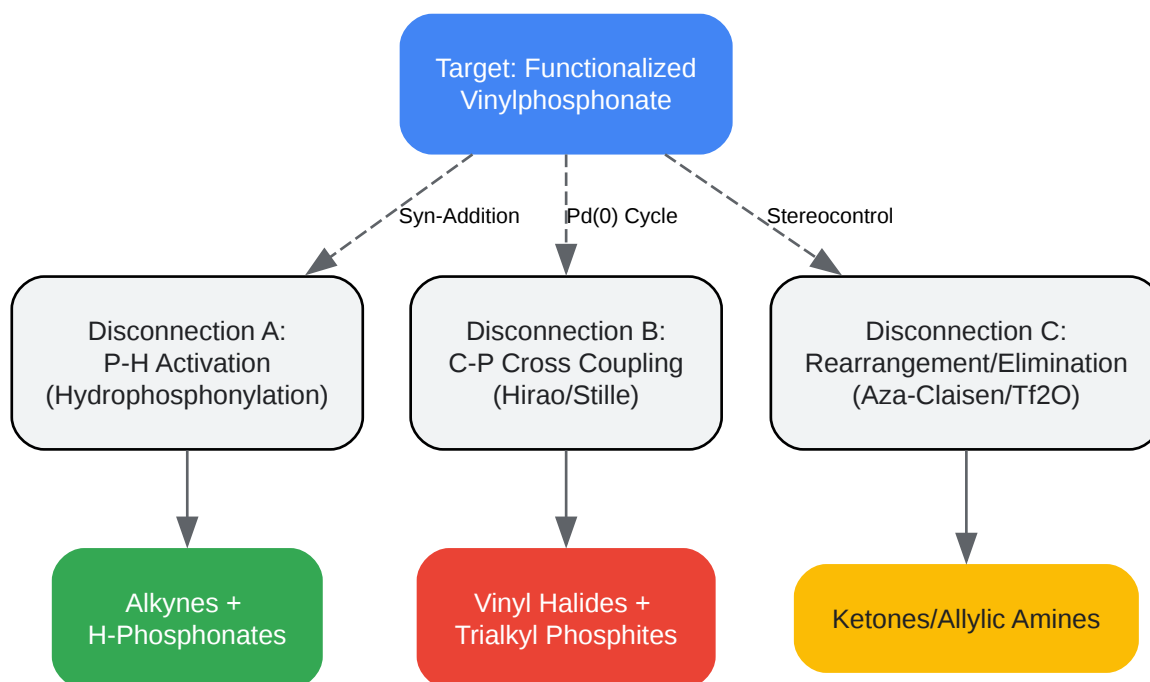
Executive Summary: The Vinylphosphonate Pharmacophore

Vinylphosphonic acid (VPA) derivatives represent a critical scaffold in modern medicinal chemistry and advanced materials. As bioisosteres of the transition states in peptide hydrolysis and mimics of vinyl phosphates, they serve as potent Michael acceptors in covalent drug design (e.g., covalent kinase inhibitors). Beyond biological applications, their utility in flame-retardant polymers and proton-exchange membranes necessitates robust, scalable, and stereoselective synthesis pathways.

This technical guide moves beyond classical Arbuzov kinetics to detail three advanced synthetic strategies: Nickel-Catalyzed Hydrophosphonylation, Stereoselective Palladium Cross-Coupling, and Metal-Free Triflic Activation.

Strategic Retrosynthesis & Disconnections

To access novel VPA derivatives, researchers must move beyond simple ester hydrolysis. The following retrosynthetic analysis identifies the three primary disconnection strategies utilized in this guide.



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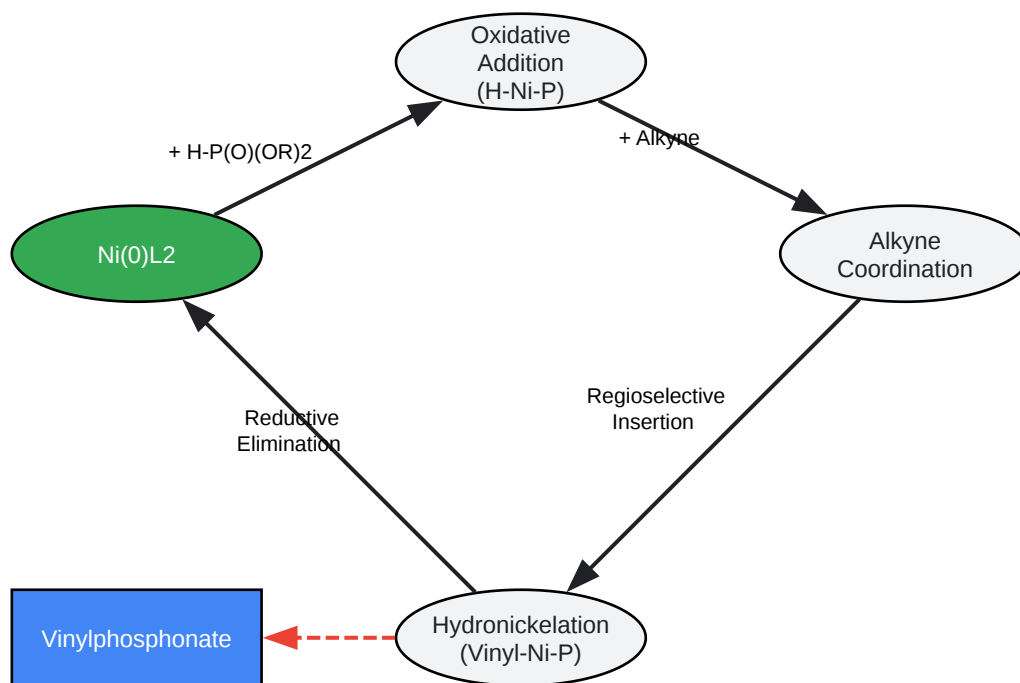
Figure 1: Strategic disconnections for accessing diverse vinylphosphonate scaffolds.

Pathway A: Nickel-Catalyzed Hydrophosphonylation of Alkynes

Mechanism & Utility: While Palladium dominates C-C bond formation, Nickel has emerged as the superior metal for C-P bond formation via alkyne hydrophosphonylation. This pathway is 100% atom-economical and avoids the generation of stoichiometric halide salts associated with traditional coupling.

Recent advances (2023) utilize Sodium Hypophosphite (NaH_2PO_2) as a green phosphorus source, bypassing unstable H-phosphonate esters. The mechanism proceeds via an oxidative addition of Ni(0) into the P-H bond, followed by hydronickeleation across the alkyne.[1]

Mechanistic Cycle (Ni-Catalysis)



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Figure 2: Ni(0)/Ni(II) catalytic cycle for the hydrophosphonylation of alkynes.[1]

Experimental Protocol: Ni-Catalyzed Synthesis

Objective: Synthesis of diphenyl(1-phenylvinyl)phosphine oxide (Markovnikov product).

- Reagent Prep: In a glovebox or under Argon, charge a Schlenk tube with NiCl₂·6H₂O (5 mol%) and the ligand (typically dppp or bipyridine, 5-10 mol%).
- Substrate Addition: Add phenylacetylene (1.0 equiv) and diphenylphosphine oxide (1.1 equiv).
- Solvent System: Add anhydrous Toluene or DMF (0.5 M concentration).
- Reaction: Heat to 100°C for 12 hours. The color typically shifts from green (Ni(II)) to a dark reddish-brown (active species).
- Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate the filtrate in vacuo.

- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient). Note: Phosphonates are polar; ensure the gradient reaches 50-100% EtOAc if necessary.

Critical Note: If using NaH₂PO₂, the reaction requires a biphasic system or a solubilizing agent (e.g., alcohols) to dissolve the inorganic salt.

Pathway B: Stereoselective Palladium Cross-Coupling (Hirao Reaction)

Mechanism & Utility: The Hirao reaction (Pd-catalyzed cross-coupling of vinyl halides and dialkyl phosphites) remains the gold standard for retaining olefin geometry. Unlike hydrophosphonylation, which builds the double bond, this method functionalizes an existing vinyl halide.

Optimization for Novel Derivatives: Recent modifications utilize microwave irradiation to accelerate the reaction (10 mins vs. 24 hours) and bulky phosphine ligands (e.g., Xantphos) to prevent catalyst poisoning by the phosphorus product.

Experimental Protocol: Microwave-Assisted Hirao Coupling

Objective: Synthesis of Diethyl (E)-styrylphosphonate.

- Catalyst Loading: To a microwave vial, add Pd(PPh₃)₄ (3-5 mol%).
- Reactants: Add (E)-beta-bromostyrene (1.0 equiv) and Diethyl phosphite (1.2 equiv).
- Base: Add Triethylamine (Et₃N) (1.5 equiv). Causality: Et₃N neutralizes the HBr byproduct, driving the equilibrium forward.
- Solvent: Dissolve in anhydrous THF or Toluene.
- Irradiation: Seal the vial. Irradiate at 120°C for 10-20 minutes (Power: 150W).
- Validation: Monitor by ³¹P NMR. The disappearance of the P-H signal (~7 ppm, doublet, J_{PH} ~700 Hz) and appearance of the vinylphosphonate signal (~15-20 ppm) confirms conversion.

Pathway C: Metal-Free Triflic Activation of Ketones

Mechanism & Utility: A 2023 breakthrough allows for the conversion of simple ketones into vinylphosphonates using Triflic Anhydride (Tf₂O). This method avoids transition metals entirely, making it ideal for late-stage functionalization in pharmaceutical synthesis where metal scavenging is costly.

Mechanism:

- Ketone activation by Tf₂O forms a vinyl triflate intermediate in situ.
- Nucleophilic attack by the phosphonite/phosphite.
- Elimination to form the P-C=C bond.

Experimental Protocol: Tf₂O Promoted Phosphorylation[2]

- **Activation:** Dissolve the ketone (1.0 equiv) in DCM at -78°C. Add 2,6-Lutidine (1.2 equiv) followed by dropwise addition of Tf₂O (1.1 equiv).
- **Warming:** Allow to warm to 0°C over 1 hour to form the vinyl triflate.
- **Phosphorylation:** Add the secondary phosphine oxide or phosphite (1.2 equiv) and an organic base (DIPEA).
- **Reflux:** Heat to reflux (40°C) for 4-6 hours.
- **Workup:** Quench with saturated NaHCO₃. Extract with DCM.

Comparative Data Analysis

The following table summarizes the efficiency and scope of the described pathways, based on recent literature benchmarks (2020-2024).

Parameter	Ni-Catalyzed Hydrophosphonylation	Pd-Catalyzed Hirao Coupling	Metal-Free Tf ₂ O Activation
Primary Bond Formed	P-H addition to C≡C	P-C coupling to C=C-X	P-C formation from C=O
Atom Economy	100% (Ideal)	~60% (Stoichiometric salt waste)	Moderate (TfOH waste)
Stereoselectivity	Markovnikov (branched) dominant	Retention of stereochemistry	E/Z mixtures (substrate dependent)
Substrate Scope	Terminal/Internal Alkynes	Vinyl Bromides/Iodides	Aryl/Alkyl Ketones
Key Limitation	Regiocontrol on internal alkynes	Cost of Pd & Ligands	Moisture sensitivity of Tf ₂ O
Typical Yield	85-95%	90-99%	75-85%

References

- Nickel-Catalyzed Hydrophosphonylation of Alkynes with Trialkyl Phosphites Source: ChemCatChem (2017) [[Link](#)][2]
- Nickel-Catalyzed Sodium Hypophosphite-Participated Direct Hydrophosphonylation Source: Journal of Organic Chemistry (2023) [[Link](#)][3][4]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides Source: Organic Letters (2008) [[Link](#)][5]
- Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O Source: Journal of Organic Chemistry (2023) [[Link](#)]
- Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement Source: Chemical Communications (2014) [[Link](#)]

- Direct synthesis of β -ketophosphonates and vinyl phosphonates catalyzed by CuNPs/ZnO
Source: RSC Advances (2015) [[Link](#)][6]

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